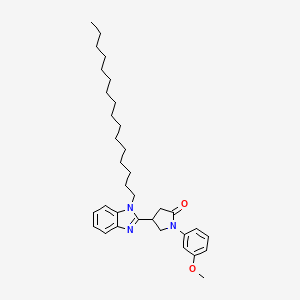![molecular formula C21H17N5O3S B11489932 N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489932.png)
N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a dibenzofuran core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a sulfonation reaction followed by amide formation with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: The tetrazole ring and the dibenzofuran core can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide, halogens, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-1H-tetrazole-5-sulfonamide
- 7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- N-(2,6-dimethylphenyl)-dibenzo[b,d]furan-2-sulfonamide
Uniqueness
N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other sulfonamide derivatives and enhances its potential for diverse applications.
Properties
Molecular Formula |
C21H17N5O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H17N5O3S/c1-13-4-3-5-14(2)21(13)23-30(27,28)16-7-9-19-18(11-16)17-8-6-15(10-20(17)29-19)26-12-22-24-25-26/h3-12,23H,1-2H3 |
InChI Key |
NRBXHRZPJXKBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11489851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11489852.png)
![7-({[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11489856.png)
![N-[1,1,1-trifluoro-4-oxo-3-(phenylcarbonyl)-2-(trifluoromethyl)pentan-2-yl]pyridine-3-carboxamide](/img/structure/B11489866.png)
![Benzamide, 4-(5-oxo-5H-[1]benzopyrano[4,3-d]pyrimidin-2-yl)-](/img/structure/B11489873.png)
![2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11489879.png)
![2-(Adamantan-1-YL)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]acetamide](/img/structure/B11489886.png)
![3-cyclohexyl-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489891.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11489893.png)
![ethyl 2-{[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11489897.png)
![5-Nitro-2-[(2-phenylethyl)amino]pyridine-3-carboxamide](/img/structure/B11489904.png)

![9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11489911.png)

